Cas no 55399-92-3 ((2S,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid)

(2S,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid 化学的及び物理的性質
名前と識別子
-
- (2S,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid
- (2S,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid (non-preferre d name)
- (2S,3R,4R) 4-hydroxyisoleucine
- (2S,3R,4R)-2-amino-4-hydroxy-3-methyl-pentanoic acid
- (2S,3R,4R)-4-hydroxyisoleucine
- (2S,3R,4R)-4-hydroxy-L-isoleucine
- (2S,3R,4R)-4-OH-Ile
- 1-B-D-GALACTOSYLSPHINOGOSINE
- D-GALACTOSYL-B1-1' SPHINGOSN
- galactosyl D-erythro-sphingosine
- Galactosylsphingosine
- LYSO-CERAMIDEGALACTOSIDE
- LYSO-CEREBROSIDE
- O-Galactosylsphingosine
- PSYCHOSIN
- PSYCHOSINE(RG)
- AKOS006338164
- SCHEMBL599207
- 55399-92-3
- 4-Hydroxyisoleucine
- 21704-86-9
- (2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoicacid
- OSCCDBFHNMXNME-LMVFSUKVSA-N
- 4-HYDROXY-L-ISOLEUCINE
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- インチ: InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)
- InChIKey: OSCCDBFHNMXNME-UHFFFAOYSA-N
- ほほえんだ: CC(O)C(C)C(N)C(O)=O
計算された属性
- せいみつぶんしりょう: 147.08954328g/mol
- どういたいしつりょう: 147.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 126
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.6Ų
- 疎水性パラメータ計算基準値(XlogP): -2.8
(2S,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM193996-1g |
(2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid |
55399-92-3 | 95% | 1g |
$2280 | 2021-06-09 | |
Fluorochem | 013159-1g |
4-Hydroxy-l-isoleucine |
55399-92-3 | 97% | 1g |
£752.00 | 2022-03-01 | |
Chemenu | CM193996-1g |
(2S,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid |
55399-92-3 | 95% | 1g |
$2280 | 2023-02-18 | |
Fluorochem | 013159-250mg |
4-Hydroxy-l-isoleucine |
55399-92-3 | 97% | 250mg |
£301.00 | 2022-03-01 |
(2S,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid 関連文献
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1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
(2S,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acidに関する追加情報
Exploring the Unique Properties and Applications of (2S,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid (CAS No. 55399-92-3)
(2S,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid (CAS No. 55399-92-3) is a stereospecific amino acid derivative gaining attention in pharmaceutical and biochemical research. This compound, characterized by its chiral centers at positions 2, 3, and 4, exhibits unique structural features that make it valuable for peptide synthesis, enzyme inhibition studies, and drug design. Its hydroxy and amino functional groups enable versatile interactions in biological systems, aligning with current trends in targeted therapeutics and precision medicine.
Recent studies highlight the role of 55399-92-3 in modulating metabolic pathways, particularly in amino acid metabolism. Researchers are investigating its potential as a building block for bioactive peptides, which are increasingly sought after for their applications in anti-aging formulations and nutraceuticals. The compound's methyl group at the 3-position enhances its stability, addressing a common challenge in peptide-based drug delivery—a hot topic in biopharmaceutical innovation.
From an industrial perspective, (2S,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid is synthesized via asymmetric catalysis, a method dominating discussions in green chemistry due to its efficiency and reduced waste. Its high enantiomeric purity (>98% ee) meets stringent requirements for GMP-grade intermediates, catering to the growing demand for chiral drugs. This aligns with the pharmaceutical industry's shift toward stereoselective synthesis, as evidenced by rising Google searches for "chiral amino acid suppliers" and "non-proteinogenic amino acids."
In analytical chemistry, CAS 55399-92-3 serves as a reference standard for HPLC method development, particularly in enantiomeric separation techniques. Its distinct polarity and hydrogen-bonding capacity make it ideal for testing chiral stationary phases—a frequent subject in chromatography forums. Laboratories value its consistent melting point (210-212°C) and optical rotation data ([α]D²⁰ = +12.5° in water), critical for quality control protocols.
The compound's safety profile is another focal point. Unlike many synthetic intermediates, 55399-92-3 demonstrates low cytotoxicity in in vitro assays, making it attractive for cell culture studies. This property resonates with the increasing public interest in "safer chemical alternatives," a phrase with over 50,000 monthly searches. Furthermore, its biodegradability aligns with EPA’s greener chemical policies, addressing sustainability concerns in pharmaceutical manufacturing.
Emerging applications include its use in metal-chelating agents for diagnostic imaging, leveraging its hydroxy-amino acid moiety to bind gadolinium or technetium. This positions (2S,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid at the intersection of radiopharmaceuticals and molecular imaging—fields experiencing 20% annual growth. Patent databases reveal its incorporation in contrast agents, responding to the global surge in MRI diagnostic procedures.
For researchers exploring structure-activity relationships (SAR), this compound's methyl branching provides insights into steric effects on receptor binding. Such studies are pivotal for developing allosteric modulators, a trending topic in drug discovery conferences. Its crystal structure (P2₁ space group) also aids computational chemists in validating molecular docking algorithms, addressing the AI-driven demand for "accurate force field parameters."
In conclusion, CAS No. 55399-92-3 exemplifies how specialty amino acids bridge academic research and industrial applications. With its multifaceted roles—from peptidomimetics to analytical standards—it remains a compound of interest in an era prioritizing molecular precision and sustainable chemistry. As evidenced by search trends for "rare amino acid derivatives," its relevance will only grow alongside advancements in biocatalysis and personalized medicine.
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